1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone with a unique substitution pattern. Its structure features a propan-2-one backbone substituted with chlorine at the 1-position and a 3-iodo-4-(trifluoromethylthio)phenyl group. The trifluoromethylthio (-SCF₃) and iodo (-I) substituents contribute to its electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H7ClF3IOS |
|---|---|
Molecular Weight |
394.58 g/mol |
IUPAC Name |
1-chloro-1-[3-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-4,9H,1H3 |
InChI Key |
RCQCOAIWEFESGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)I)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-iodo-4-(trifluoromethylthio)benzene with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Reactivity and Functionalization
- Ketone Reactivity : The presence of chlorine at the 1-position in the target compound may facilitate nucleophilic substitution reactions, similar to 3-chloro-1-(thiophen-2-yl)propan-1-one, which undergoes further functionalization in heterocyclic syntheses .
- Trifluoromethylthio Group: The -SCF₃ group is known for its metabolic stability and lipophilicity, which could enhance the pharmacokinetic profile of the compound in drug development .
Comparative Stability
- Thermal Stability : Compounds with bulky substituents (e.g., iodophenyl groups) often exhibit higher melting points. For example, hydrazinylidene analogs like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one have melting points >100°C , suggesting similar stability for the target compound.
Biological Activity
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H8ClF3IOS, with a molecular weight of approximately 373.6 g/mol. The compound features a chloro group, an iodo group, and a trifluoromethylthio moiety, which are critical for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H8ClF3IOS |
| Molecular Weight | 373.6 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Chloro, Iodo, Trifluoromethylthio |
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. In vitro studies have shown that derivatives of similar structures demonstrate significant activity against various bacterial strains. The presence of the trifluoromethylthio group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with microbial targets .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. This activity is likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The halogen atoms (Cl and I) may facilitate interactions with active sites of enzymes, potentially inhibiting their function.
- Reactive Oxygen Species (ROS) : The trifluoromethylthio group may induce oxidative stress within cells, leading to apoptosis.
- Signal Transduction Modulation : The compound may alter signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells .
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
- Study on Antimicrobial Activity : A study reported that a related trifluoromethyl-containing compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .
- Anticancer Research : A series of experiments demonstrated that derivatives with similar structural motifs induced apoptosis in breast cancer cell lines through ROS generation and modulation of apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
